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Compound of Interest

Compound Name: 2,4-Dihydroxy-3-formylquinoline

CAS No.: 529-89-5

Cat. No.: B1496152

Get Quote

Executive Summary & Nomenclature Correction
Crucial Note: If you are searching for "2,4-dihydroxy-3-formylquinoline," you are likely

looking for the wrong tautomer. In polar aprotic solvents (DMSO-d₆, DMF-d₇) used for NMR,

this compound exists predominantly as 3-formyl-4-hydroxy-2(1H)-quinolone.[1]

The Trap: Users often look for two hydroxyl protons and an aromatic pyridine ring.[2]

The Reality: You will observe one amide proton (NH), one hydrogen-bonded hydroxyl (OH),

and a quinolone (keto) core.[1][2]

Tautomeric Equilibrium Visualization
The following diagram illustrates the equilibrium shifting toward the stable 2-quinolone form,

which dictates your NMR signals.
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Minor Tautomer (Target Name) Major Tautomer (Observed)

2,4-Dihydroxy-3-formylquinoline
(Aromatic Pyridine Ring)

Unstable in DMSO

3-Formyl-4-hydroxy-2(1H)-quinolone
(Amide/Keto Character)

Stable in DMSO

  Solvent Stabilization
(DMSO/DMF)  

Click to download full resolution via product page

Figure 1: Tautomeric shift from the dihydroxy form to the stable 2-quinolone form in solution.[1]

Expected Spectral Data (DMSO-d₆)
The following table summarizes the chemical shifts you should observe for a pure sample.

Deviations from these ranges indicate specific issues addressed in the Troubleshooting

section.
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Proton Assignment
Chemical Shift (δ
ppm)

Multiplicity Diagnostic Notes

-CHO (Aldehyde) 10.10 – 10.40 Singlet (s)
May be broadened if

H-bonding is dynamic.

-NH (Amide) 11.50 – 12.20 Broad Singlet (br s)

Disappears with D₂O

shake.[1] Downfield

due to lactam

resonance.[2]

-OH (C4-Hydroxyl) 13.00 – 15.00 Very Broad (br)

Often invisible or

extremely broad due

to intramolecular H-

bonding with CHO.

Ar-H (C5) 7.90 – 8.10 Doublet (d)
Deshielded by

adjacent carbonyls.[1]

Ar-H (C7, C8) 7.10 – 7.60 Multiplets (m)
Typical aromatic

region.[1]

Ar-H (C6) 7.50 – 7.70 Multiplet (m)
Often overlaps with

C7/C8.[1]

Troubleshooting Guides (Q&A)
Issue 1: "I cannot find the aldehyde (-CHO) peak around
10 ppm."
Diagnosis: This is the most common failure mode in Vilsmeier-Haack formylations of

quinolones.

Cause A (Bis-Quinolone Formation): If the reaction temperature was too high or

stoichiometry incorrect, you may have formed 3,3'-methylenebis(4-hydroxy-2-quinolone).

The formyl group is highly reactive and can condense with another equivalent of the starting

material [1].[2]
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Check: Look for a methylene (-CH₂-) singlet around 3.5 – 4.0 ppm. If present, you have

the dimer, not the aldehyde.[1][2]

Cause B (Hydration): In wet DMSO, the aldehyde can form a gem-diol, shifting the signal

upfield (rare for conjugated systems but possible).[1]

Cause C (Dynamic Exchange): The rotation of the formyl group might be intermediate on the

NMR timescale, broadening the peak into the baseline.[2]

Protocol: Verification of Formyl Group

Run a ¹³C NMR: Look for the carbonyl carbon signal at ~190-195 ppm. If this is missing, the

formyl group is not present.[1][2]

Temperature Variation: Run the ¹H NMR at 320K (47°C). If the peak was broad due to

rotation restricted by H-bonding, it should sharpen at higher temperatures.

Issue 2: "I see only one exchangeable proton, not two."
Diagnosis: You expect an -OH and an -NH, but likely only see the -NH.

Mechanism: The hydroxyl proton at C4 forms a strong Intramolecular Resonance-Assisted

Hydrogen Bond (RAHB) with the oxygen of the C3-formyl group. This locks the proton in a

deshelided environment and dramatically shortens its T2 relaxation time, causing extreme

broadening [2].[1]

Solution:

Expand your spectral window to 16 ppm.[2] The OH signal is often a low "hump" between

13-15 ppm.[2]

Do not assume the reaction failed.[2] The presence of the NH (11-12 ppm) and the CHO

(10 ppm) confirms the core structure.

Issue 3: "There are extra peaks in the aliphatic region
(2.7 - 3.0 ppm)."
Diagnosis: Impurities from the Vilsmeier-Haack synthesis.
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Dimethylamine salts: The Vilsmeier reagent produces dimethylamine byproducts.[2]

Check: Two singlets around 2.7-2.9 ppm indicate residual dimethylammonium salts.[2]

DMF Adducts: Sometimes the intermediate iminium salt does not hydrolyze completely.[2]

Check: A singlet around 8.0-8.5 ppm (iminium CH) and broad methyls.

Protocol: Purification Check

Resuspend the solid in water and adjust pH to 9-10 (to free the base), then re-acidify to pH

4-5 to precipitate the free phenol/aldehyde.

Wash thoroughly with water to remove DMF/inorganic salts.

Experimental Validation Workflow
Use this decision tree to validate your product structure based on your current NMR data.

Start: ¹H NMR Spectrum
(DMSO-d₆)

Is there a singlet at
10.1 - 10.4 ppm?

Is there a singlet at
3.5 - 4.0 ppm?

No

Is there a broad hump
> 13 ppm?

Yes

Impurity Identified:
3,3'-Methylenebis dimer

Yes

Reaction Incomplete:
Starting Material

No (Check H3 at 5.8ppm)

Product Confirmed:
3-Formyl-4-hydroxy-2-quinolone

Yes

Likely Product:
OH is invisible due to H-bonding.

Confirm with ¹³C NMR.

No

Click to download full resolution via product page
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Figure 2: Step-by-step decision tree for spectral validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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